3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester
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Overview
Description
3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester is a chemical compound known for its unique structure and properties It belongs to the class of furoic acid derivatives, which are characterized by the presence of a furan ring—a five-membered aromatic ring with one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester typically involves the esterification of 3-furoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:
Starting Materials: 3-Furoic acid and methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: Refluxing the mixture for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antineoplastic activity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: Another furoic acid derivative with similar chemical properties.
2,5-Dihydro-5-oxo-2,2-di-p-tolyl-3-furancarboxylic acid: A structurally related compound with different functional groups.
Uniqueness
3-Furoic acid, 2,5-dihydro-5-oxo-2,2-di-p-tolyl-, methyl ester is unique due to its specific ester functional group and the presence of two p-tolyl groups
Properties
CAS No. |
33545-33-4 |
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Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 2,2-bis(4-methylphenyl)-5-oxofuran-3-carboxylate |
InChI |
InChI=1S/C20H18O4/c1-13-4-8-15(9-5-13)20(16-10-6-14(2)7-11-16)17(19(22)23-3)12-18(21)24-20/h4-12H,1-3H3 |
InChI Key |
LNNDLZYJBUUKEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=CC(=O)O2)C(=O)OC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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